2-(Bromomethyl)-5-fluoro-3-methylpyridine
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Overview
Description
2-(Bromomethyl)-5-fluoro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the second position, a fluorine atom at the fifth position, and a methyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoro-3-methylpyridine typically involves the bromination of 5-fluoro-3-methylpyridine. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and solvent flow rates, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-fluoro-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyridine.
Oxidation: Pyridine N-oxides are formed.
Reduction: The major product is 5-fluoro-3-methylpyridine.
Scientific Research Applications
2-(Bromomethyl)-5-fluoro-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-fluoro-3-methylpyridine involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The fluorine atom in the pyridine ring can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-chloro-3-methylpyridine
- 2-(Bromomethyl)-5-methyl-3-fluoropyridine
- 2-(Bromomethyl)-3,5-dimethylpyridine
Uniqueness
2-(Bromomethyl)-5-fluoro-3-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties .
Properties
Molecular Formula |
C7H7BrFN |
---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(bromomethyl)-5-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
HBWCFZPMHXICQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CBr)F |
Origin of Product |
United States |
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